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Compound of Interest

Compound Name: Windorphen

Cat. No.: B10823019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Windorphen and other small molecule

inhibitors targeting the transcriptional coactivator p300. The information presented herein is

intended to support researchers in the independent verification of these interactions through

established experimental protocols.

Comparison of p300 Inhibitors
The following table summarizes the binding affinities of Windorphen and two alternative p300

inhibitors, A-485 and C646. It is important to note that the available data for Windorphen
reflects its inhibitory concentration (IC50) on the histone acetyltransferase (HAT) activity of

p300, which may not directly correspond to its binding affinity (Kd). In contrast, direct binding

affinity data is available for A-485.
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Compound Target(s)
Binding
Affinity (Kd)

Inhibitory
Concentration
(IC50/Ki)

Method

Windorphen
p300/β-catenin

interaction
Not Reported

4.2 µM (for p300

HAT activity)[1]
Not Applicable

A-485
p300/CBP HAT

domain
15 ± 1 nM[2][3]

9.8 nM (for p300)

[4]

Surface Plasmon

Resonance

(SPR)

C646 p300 HAT Not Reported 0.4 µM (Ki)[5][6] Not Applicable

Experimental Protocols for Binding Verification
To independently verify the binding of Windorphen to p300, researchers can employ various

biophysical techniques. Surface Plasmon Resonance (SPR) is a powerful method for real-time,

label-free analysis of biomolecular interactions.

Detailed Protocol for Surface Plasmon Resonance (SPR)
This protocol outlines the steps for assessing the binding of a small molecule inhibitor, such as

Windorphen, to the p300 protein.

1. Materials and Reagents:

SPR instrument (e.g., Biacore)

Sensor chip (e.g., CM5)

Amine coupling kit (EDC, NHS, ethanolamine)

Purified recombinant p300 protein (ligand)

Windorphen (analyte)

Running buffer (e.g., HBS-EP+)

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
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Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

2. Experimental Procedure:

Sensor Chip Preparation:

Equilibrate the sensor chip with running buffer.

Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of NHS and

EDC.

Ligand Immobilization:

Inject the purified p300 protein diluted in immobilization buffer over the activated surface.

The protein will be covalently coupled to the sensor surface.

Deactivate any remaining active esters by injecting ethanolamine.

A reference flow cell should be prepared in parallel, going through the activation and

deactivation steps without protein immobilization, to serve as a control for non-specific

binding and bulk refractive index changes.

Analyte Binding Analysis:

Prepare a series of dilutions of Windorphen in running buffer.

Inject the different concentrations of Windorphen over both the p300-immobilized and

reference flow cells.

Monitor the binding response in real-time. The response is proportional to the mass of

analyte binding to the immobilized ligand.

Data Analysis:

Subtract the reference flow cell data from the active flow cell data to obtain the specific

binding sensorgram.
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Fit the equilibrium binding responses against the analyte concentrations to a steady-state

affinity model to determine the dissociation constant (Kd).

Alternatively, analyze the association and dissociation phases of the sensorgrams using a

kinetic model to determine the association rate constant (ka) and dissociation rate

constant (kd), from which the Kd (kd/ka) can be calculated.

Regeneration:

After each analyte injection, inject the regeneration solution to remove the bound analyte

and prepare the surface for the next injection. The regeneration conditions should be

optimized to ensure complete removal of the analyte without damaging the immobilized

ligand.

Visualizing the Experimental Workflow and
Signaling Pathway
To further clarify the experimental process and the biological context of Windorphen's action,

the following diagrams have been generated using Graphviz.
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Experimental workflow for SPR analysis.

The following diagram illustrates the role of p300 in the Wnt/β-catenin signaling pathway, which

is the target of Windorphen. Windorphen selectively inhibits the interaction between p300 and

β-catenin.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b10823019?utm_src=pdf-body
https://www.benchchem.com/product/b10823019?utm_src=pdf-body
https://www.researchgate.net/figure/Windorphen-Does-Not-Disrupt-Its-Interaction-of-b-Catenin-with-Its-DNA-Binding-Partner_fig3_256467994
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

Wnt Ligand

Frizzled Receptor

Dishevelled

LRP5/6

GSK3β

β-catenin

Phosphorylation &
Degradation

APC Axin

β-catenin

Accumulation &
Nuclear Translocation

TCF/LEF

p300

Recruitment

Target Gene Expression

HAT Activity &
Transcriptional Activation

Windorphen

Inhibition of
β-catenin interaction

Click to download full resolution via product page

p300 in the Wnt/β-catenin pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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